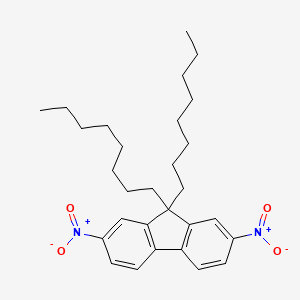
2,7-Dinitro-9,9-dioctyl-9H-fluorene
Cat. No. B8524570
Key on ui cas rn:
851042-08-5
M. Wt: 480.6 g/mol
InChI Key: NQPJULITVDLATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07723464B2
Procedure details


2,7-Dinitro-9,9-dioctylfluorene (27.84 g, 57.93 mmol) was dissolved in absolute ethanol (90 mL) and tetrahydrofuran (THF, 50 mL). Palladium on carbon (5%, 0.5 g) was subsequently added. The mixture was placed on a Parr hydrogenator and shaken under 40 psi of hydrogen for 4 hrs. at room temperature. The mixture was filtered through CELITE® and the solvent removed by rotary evaporation to afford a red-brown liquid. The crude product was dissolved in CHCl3 and stirred with decolorizing charcoal for 1 hr. at room temperature. The solution was filtered and the solvent removed by rotary evaporation to give a red liquid that slowly solidified into needle-like crystals (mp 58-63° C.). Yield=22.36 g (91.76%). 1H NMR (300 MHz, CDCl3) δ 0.7 (m, 4H), 0.8 (t, 6H), 1.0-1.3 (m, 20H), 1.9 (m, 4H), 3.6 (s, 4H), 6.6 (m, 4H), 7.3 (d, 2H) ppm. 13C NMR (75 MHz, CDCl3) δ 15, 23, 24, 30, 30, 31, 32, 41, 55, 111, 114, 119, 134, 145, 152 ppm. EA calcd. for C29H46N2: % C, 82.80; % H, 10.54; % N, 6.66. Found: % C, 82.29; % H, 10.06; % N, 6.73.



[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five




Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][C:10]([N+:17]([O-])=O)=[CH:11][CH:12]=3)[C:7]([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])([CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[C:6]=2[CH:5]=1)([O-])=O.[H][H].C.CC(=O)OCC>C(O)C.O1CCCC1.[Pd].C(Cl)(Cl)Cl>[NH2:1][C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][C:10]([NH2:17])=[CH:11][CH:12]=3)[C:7]([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])([CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[C:6]=2[CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
27.84 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=2C(C3=CC(=CC=C3C2C=C1)[N+](=O)[O-])(CCCCCCCC)CCCCCCCC
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Step Five
[Compound]
|
Name
|
crystals
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(OCC)=O
|
Step Seven
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Eight
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through CELITE®
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a red-brown liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a red liquid that
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC=2C(C3=CC(=CC=C3C2C=C1)N)(CCCCCCCC)CCCCCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
